molecular formula C18H23N3O B8611936 2,6-Di-tert-butyl-4-[(pyrazin-2-yl)imino]cyclohexa-2,5-dien-1-one CAS No. 114548-44-6

2,6-Di-tert-butyl-4-[(pyrazin-2-yl)imino]cyclohexa-2,5-dien-1-one

Cat. No. B8611936
Key on ui cas rn: 114548-44-6
M. Wt: 297.4 g/mol
InChI Key: BXZYXBNXIVJZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05059598

Procedure details

A 97.1 ml quantity of pyridine was dissolved in 944 ml of dichloroethane, and 32.9 ml of titanium tetrachloride was added thereto. The resulting mixture was refluxed with heating for 15 minutes. To the mixture were then added 132.2 g of 2,6-di-tert-butyl-1,4-benzoquinone and 57.1 g of aminopyrazine, and the mixture was refluxed with heating for 42 hours. The reaction mixture was cooled to room temperature and filtered through a Celite pad and the insoluble materials were washed there with dichloromethane. The filtrate was concentrated, and the resulting crude product was purified by silica gel column chromatography (eluent: diethyl ether-hexane=3:7), giving 82.8 g of Compound 1a.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
944 mL
Type
solvent
Reaction Step One
Quantity
132.2 g
Type
reactant
Reaction Step Two
Quantity
57.1 g
Type
reactant
Reaction Step Two
Quantity
32.9 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[C:7]([C:11]1[C:12](=[O:22])[C:13]([C:18]([CH3:21])([CH3:20])[CH3:19])=[CH:14][C:15](=O)[CH:16]=1)([CH3:10])([CH3:9])[CH3:8].[NH2:23][C:24]1[CH:29]=[N:28][CH:27]=[CH:26][N:25]=1>ClC(Cl)C.[Ti](Cl)(Cl)(Cl)Cl>[C:7]([C:11]1[C:12](=[O:22])[C:13]([C:18]([CH3:21])([CH3:20])[CH3:19])=[CH:14][C:15](=[N:23][C:24]2[CH:29]=[N:28][CH:27]=[CH:26][N:25]=2)[CH:16]=1)([CH3:10])([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
944 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
132.2 g
Type
reactant
Smiles
C(C)(C)(C)C=1C(C(=CC(C1)=O)C(C)(C)C)=O
Name
Quantity
57.1 g
Type
reactant
Smiles
NC1=NC=CN=C1
Step Three
Name
Quantity
32.9 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 42 hours
Duration
42 h
FILTRATION
Type
FILTRATION
Details
filtered through a Celite pad
WASH
Type
WASH
Details
the insoluble materials were washed there with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting crude product was purified by silica gel column chromatography (eluent: diethyl ether-hexane=3:7)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C(C(=CC(C1)=NC1=NC=CN=C1)C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 82.8 g
YIELD: CALCULATEDPERCENTYIELD 46.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.